3-(4-Bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one
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Overview
Description
3-(4-Bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one is a complex organic compound characterized by the presence of bromine, fluorine, and methylaniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Aniline Derivative: The starting material, 4-bromo-3-methylaniline, is synthesized through bromination of 3-methylaniline.
Preparation of the Propenone Derivative: The 4-(3-fluoropropoxy)benzaldehyde is prepared by reacting 4-hydroxybenzaldehyde with 3-fluoropropyl bromide in the presence of a base.
Condensation Reaction: The final step involves a condensation reaction between the aniline derivative and the propenone derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of iodinated or other halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.
Biology
In biological research, 3-(4-Bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: Similar in structure due to the presence of a halogenated aromatic ring.
Bromine Compounds: Share the bromine atom, which imparts similar reactivity patterns.
Uniqueness
3-(4-Bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one is unique due to the combination of bromine, fluorine, and methylaniline groups, which confer distinct chemical and biological properties not commonly found in other compounds.
Properties
Molecular Formula |
C19H19BrFNO2 |
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Molecular Weight |
392.3 g/mol |
IUPAC Name |
3-(4-bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C19H19BrFNO2/c1-14-13-16(5-8-18(14)20)22-11-9-19(23)15-3-6-17(7-4-15)24-12-2-10-21/h3-9,11,13,22H,2,10,12H2,1H3 |
InChI Key |
SKHVDTIPGOPWJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC=CC(=O)C2=CC=C(C=C2)OCCCF)Br |
Origin of Product |
United States |
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